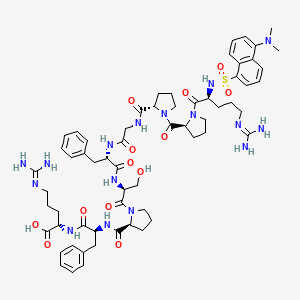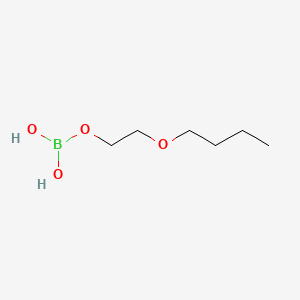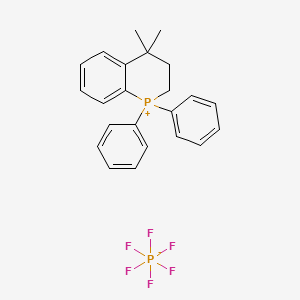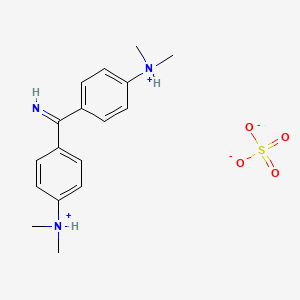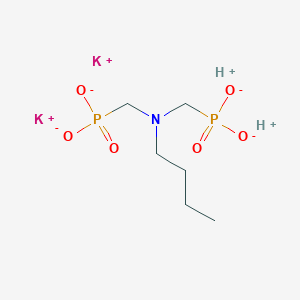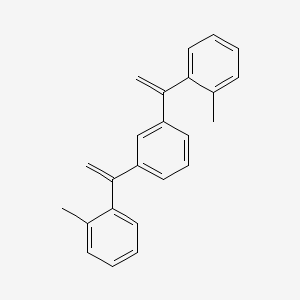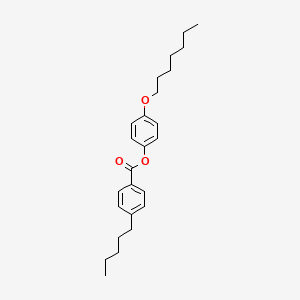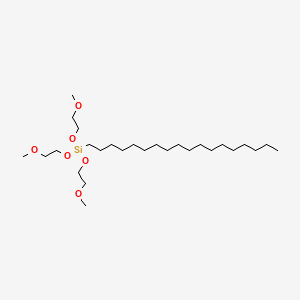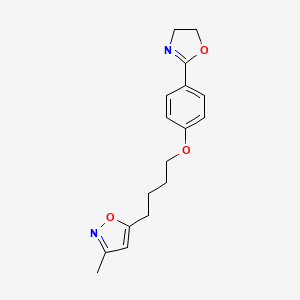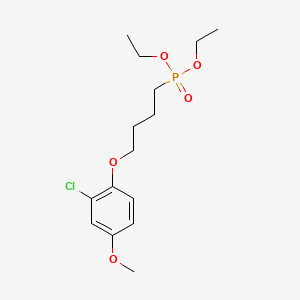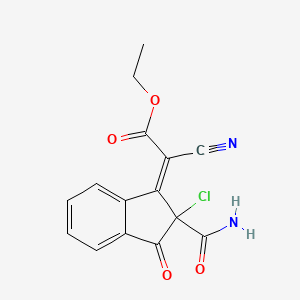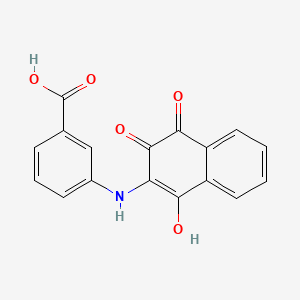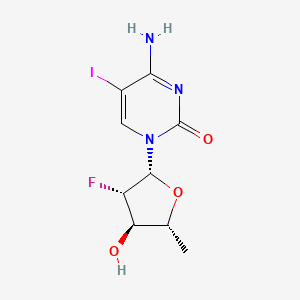
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and an iodine atom. These modifications can significantly alter its chemical and biological properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine typically involves multiple steps, starting from readily available precursors. The key steps often include:
Glycosylation: The attachment of the sugar moiety to the cytosine base.
Halogenation: Introduction of the iodine atom at the 5-position of the cytosine ring.
Fluorination: Introduction of the fluorine atom at the 2-position of the sugar moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, often under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
作用機序
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-bromocytosine
Uniqueness
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is unique due to its specific combination of fluorine and iodine atoms, which can confer distinct chemical and biological properties compared to other nucleoside analogs.
特性
CAS番号 |
105309-31-7 |
|---|---|
分子式 |
C9H11FIN3O3 |
分子量 |
355.10 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H11FIN3O3/c1-3-6(15)5(10)8(17-3)14-2-4(11)7(12)13-9(14)16/h2-3,5-6,8,15H,1H3,(H2,12,13,16)/t3-,5+,6-,8-/m1/s1 |
InChIキー |
GMBXABYLHJQTRF-YTKLMKCDSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)I)F)O |
正規SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


